![molecular formula C37H54N2O5 B613489 Fmoc-d-lys(palm)-oh CAS No. 1301706-55-7](/img/structure/B613489.png)
Fmoc-d-lys(palm)-oh
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Description
Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. The Fmoc-d-lys(palm)-oh molecule has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In
Scientific Research Applications
Biomedical Applications
“Fmoc-d-lys(palm)-oh” is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, have been proposed as a scaffold for bioprinting applications . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Peptide Synthesis
“Fmoc-d-lys(palm)-oh” is used in solid-phase peptide synthesis (SPPS) . This strategy is the method of choice for the synthesis of peptides for research and production purposes. From a green chemistry perspective, SPPS has several positive features .
Sustainable Peptide Synthesis
In an effort to make peptide synthesis more sustainable, researchers have proposed a method to combine the two main steps of SPPS, deprotection and coupling, into one . This involves adding piperidine or 4-methylpiperidine up to a concentration of 20% to the coupling cocktail, which contains an excess of Fmoc-aa-OxymaPure (active ester) and Fmoc-peptide resin .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UUWRZZSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-lys(palm)-oh |
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